molecular formula C18H18N2O2 B13124890 9,10-Anthracenedione, 1,5-bis(ethylamino)- CAS No. 162441-61-4

9,10-Anthracenedione, 1,5-bis(ethylamino)-

Cat. No.: B13124890
CAS No.: 162441-61-4
M. Wt: 294.3 g/mol
InChI Key: PZXBRPVCGMJSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-bis(ethylamino)anthracene-9,10-dione is an organic compound belonging to the anthracenedione family This compound is characterized by the presence of two ethylamino groups attached to the anthracene core at the 1 and 5 positions, and two ketone groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(ethylamino)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.

    Nitration: The anthracene-9,10-dione undergoes nitration to introduce nitro groups at the 1 and 5 positions.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Alkylation: The amino groups are alkylated with ethyl iodide to form the ethylamino groups.

Industrial Production Methods

Industrial production of 1,5-bis(ethylamino)anthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of anthracene-9,10-dione.

    Continuous Reduction: Continuous reduction of nitro groups to amino groups using industrial-scale reactors.

    Automated Alkylation: Automated alkylation processes to introduce ethyl groups efficiently.

Chemical Reactions Analysis

Types of Reactions

1,5-bis(ethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The ethylamino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated anthracenedione derivatives.

    Substitution: Various substituted anthracenedione derivatives.

Scientific Research Applications

1,5-bis(ethylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the production of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1,5-bis(ethylamino)anthracene-9,10-dione involves:

    DNA Intercalation: The compound intercalates between DNA bases, disrupting DNA replication and transcription.

    Topoisomerase Inhibition: It inhibits topoisomerase enzymes, preventing DNA unwinding and leading to cell death.

    Pathways: The compound affects various cellular pathways, including apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: A similar anthracenedione compound used in cancer treatment.

    Ametantrone: Another anthracenedione derivative with anticancer properties.

    9,10-Bis(phenylethynyl)anthracene: Used in organic electronics and as a fluorescent dye.

Uniqueness

1,5-bis(ethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

162441-61-4

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1,5-bis(ethylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O2/c1-3-19-13-9-5-7-11-15(13)17(21)12-8-6-10-14(20-4-2)16(12)18(11)22/h5-10,19-20H,3-4H2,1-2H3

InChI Key

PZXBRPVCGMJSLE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.